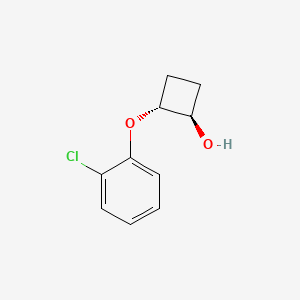

![molecular formula C25H25N5O3S B2531046 N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1114652-01-5](/img/structure/B2531046.png)

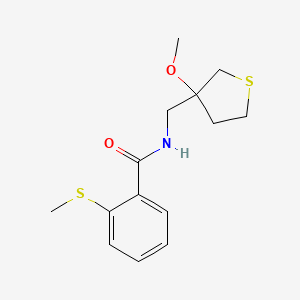

N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide" is a complex organic molecule that likely exhibits biological activity due to its structural features. It contains several pharmacophoric elements such as a piperidine ring, a pyrimidine moiety, and a benzodioxole group, which are common in drug design. The presence of these functional groups suggests that the compound could interact with biological targets, potentially leading to antitumor, antibacterial, or anti-angiogenic effects.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-substituted piperidine-4-carboxamide derivatives were synthesized and characterized by various analytical techniques, including FTIR, 1H-NMR, mass spectrometry, and elemental analysis . Similarly, thieno[3,2-d]pyrimidine derivatives, which are structurally related to the compound , were synthesized through a series of steps using carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides as key intermediates . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of the compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system that combines a thiophene ring with a pyrimidine ring. This core is known to be important for the biological activity of such molecules. The additional substituents, such as the benzodioxole and piperidine rings, may influence the compound's ability to bind to biological targets, affecting its overall activity and pharmacokinetics.

Chemical Reactions Analysis

Compounds with similar structures have been shown to exhibit interesting chemical reactivity. For example, piperidine-4-carboxamide derivatives have demonstrated the ability to inhibit angiogenesis and cleave DNA . The thieno[3,2-d]pyrimidine derivatives have been evaluated for their antitumor and antibacterial activities, with some showing higher activity than standard drugs . These reactions are crucial for their proposed therapeutic effects.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been characterized. The properties such as solubility, melting point, and stability are influenced by the functional groups present in the molecule. The piperidine and pyrimidine rings, for instance, can impact the compound's hydrogen bonding potential and lipophilicity, which are important for its biological activity and drug-likeness .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research in the synthesis of novel heterocyclic compounds, including pyrimidinones, triazinones, and benzodifuranyl derivatives, highlights the ongoing exploration of complex organic molecules for pharmaceutical applications. For instance, the development of anti-inflammatory and analgesic agents from visnaginone and khellinone derivatives showcases the therapeutic potential of structurally intricate compounds (Abu‐Hashem et al., 2020).

Antitumor and Antibacterial Activities

The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents underlines the relevance of such compounds in addressing cancer and bacterial infections. Compounds with significant activity against various cancer cell lines, alongside antibacterial efficacy, exemplify the dual-functional potential of novel synthetic molecules (Hafez et al., 2017).

Analgesic and Antiparkinsonian Activities

The discovery of compounds with analgesic and antiparkinsonian activities further illustrates the diverse therapeutic applications of novel chemical entities. Research into pyridine derivatives derived from acetylpyridine, leading to compounds with pharmacological activities comparable to established drugs, signals the potential for new treatments in pain management and neurodegenerative diseases (Amr et al., 2008).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3S/c1-14-9-15(2)29-25-20(14)21-22(34-25)23(28-12-27-21)30-7-5-17(6-8-30)24(31)26-11-16-3-4-18-19(10-16)33-13-32-18/h3-4,9-10,12,17H,5-8,11,13H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDDFFWYRLBZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)